

An In-depth Technical Guide to 3-(1-Pyrrolidinylcarbonyl)phenylboronic Acid

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Compound of Interest

Compound Name:	3-(Pyrrolidine-1-carbonyl)phenylboronic acid
Cat. No.:	B1339016

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1-pyrrolidinylcarbonyl)phenylboronic acid, a synthetic organoboron compound of interest in medicinal chemistry and drug discovery. While specific biological data for this exact molecule is limited in publicly available literature, this document consolidates its known chemical properties and provides a framework for its potential synthesis, experimental evaluation, and application based on the well-established chemistry of related phenylboronic acid derivatives. This guide is intended to serve as a foundational resource for researchers investigating novel compounds in this chemical class.

Introduction

Phenylboronic acids and their derivatives are a versatile class of compounds with broad applications in organic synthesis and medicinal chemistry. Their unique ability to form reversible covalent bonds with diols has made them invaluable as sensors for saccharides and as inhibitors of various enzymes. The incorporation of an amide functional group, such as the 1-pyrrolidinylcarbonyl moiety at the meta-position of the phenyl ring, introduces specific steric and electronic properties that can modulate biological activity and pharmacokinetic profiles. This guide focuses on the chemical structure and potential utility of 3-(1-pyrrolidinylcarbonyl)phenylboronic acid.

Chemical Structure and Properties

3-(1-Pyrrolidinylcarbonyl)phenylboronic acid is characterized by a central phenyl ring substituted with a boronic acid group (-B(OH)₂) and a pyrrolidinylcarbonyl group.

Molecular Structure:

Chemical Structure of 3-(1-pyrrolidinylcarbonyl)phenylboronic acid

Physicochemical Properties:

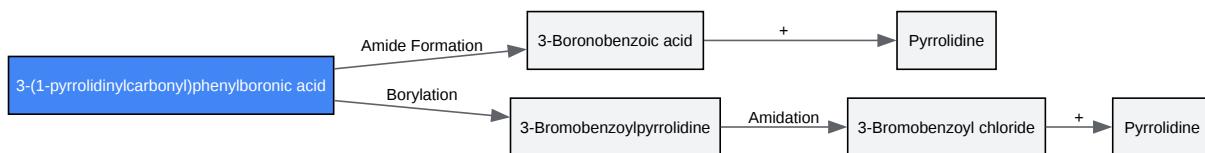
While extensive experimental data for this specific compound is not readily available in peer-reviewed literature, basic properties have been reported by chemical suppliers.

Property	Value	Source
CAS Number	723281-53-6	[1] [2]
Molecular Formula	C ₁₁ H ₁₄ BNO ₃	[2]
Molecular Weight	219.05 g/mol	
Appearance	Solid	
IUPAC Name	(3-(pyrrolidine-1-carbonyl)phenyl)boronic acid	
InChI Key	SXTMJRKRWYTPLI-UHFFFAOYSA-N	
SMILES	O=C(N1CCCC1)c1cccc(B(O)O)c1	[2]

Potential Synthesis Strategies

A definitive, published synthetic protocol for 3-(1-pyrrolidinylcarbonyl)phenylboronic acid is not currently available. However, based on established methodologies for the synthesis of substituted phenylboronic acids and benzamides, a plausible synthetic route can be proposed. A common approach involves the formation of the amide bond followed by borylation, or vice-versa.

Proposed Retrosynthetic Analysis:

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Retrosynthetic analysis for the target compound.

Hypothetical Synthetic Workflow:

A potential synthetic workflow could involve the initial preparation of an activated carboxylic acid derivative of a boron-protected phenylboronic acid, followed by amidation with pyrrolidine.

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A possible synthetic workflow.

Potential Biological and Medicinal Chemistry Applications

While no specific biological activities for 3-(1-pyrrolidinylcarbonyl)phenylboronic acid have been reported, its structural features suggest potential applications in several areas of drug discovery, primarily as an enzyme inhibitor.

- Serine Protease Inhibition: Boronic acids are well-known inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue. The substituents on the phenyl ring play a crucial role in determining specificity and potency.

- Beta-Lactamase Inhibition: Phenylboronic acid derivatives have been explored as inhibitors of bacterial β -lactamases, enzymes that confer resistance to β -lactam antibiotics. The amide moiety could be tailored to enhance binding to the active site of these enzymes.
- General Kinase Inhibition: The proline-boronic acid motif has been utilized in the design of kinase inhibitors. While this compound is not a direct analogue, the pyrrolidine ring may confer favorable interactions within the ATP-binding pocket of certain kinases.
- Proteasome Inhibition: Dipeptidyl boronic acids are a clinically important class of proteasome inhibitors. The amide linkage in the target compound could serve as a handle for further elaboration into more complex structures targeting the proteasome.[3]

Experimental Protocols (Representative)

Given the absence of specific experimental data for 3-(1-pyrrolidinylcarbonyl)phenylboronic acid, this section provides representative protocols for the evaluation of phenylboronic acid derivatives as enzyme inhibitors. These should be adapted and optimized for the specific target of interest.

General Enzyme Inhibition Assay (e.g., for a Serine Protease):



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Workflow for a typical enzyme inhibition assay.

Protocol Details:

- Materials:
 - Target enzyme (e.g., Trypsin, Chymotrypsin)
 - Chromogenic or fluorogenic substrate specific to the enzyme
 - Assay buffer (e.g., Tris-HCl, pH 8.0)

- 3-(1-pyrrolidinylcarbonyl)phenylboronic acid (dissolved in a suitable solvent like DMSO)
- 96-well microplate
- Microplate reader
- Procedure: a. Prepare a stock solution of the inhibitor in DMSO. b. Perform serial dilutions of the inhibitor stock solution in the assay buffer. c. In a 96-well plate, add a fixed amount of the enzyme solution to each well. d. Add the serially diluted inhibitor solutions to the wells containing the enzyme. Include a control with no inhibitor. e. Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature. f. Initiate the enzymatic reaction by adding the substrate solution to all wells. g. Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. h. Calculate the initial reaction velocity for each inhibitor concentration. i. Plot the initial velocity as a function of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC_{50} value.

Data Presentation

As no quantitative biological data for 3-(1-pyrrolidinylcarbonyl)phenylboronic acid is available, this section remains to be populated. It is recommended that researchers generating such data present it in a clear, tabular format for easy comparison. An example template is provided below.

Table 1: Hypothetical Enzyme Inhibition Data for 3-(1-pyrrolidinylcarbonyl)phenylboronic acid

Target Enzyme	Assay Type	IC_{50} (μM)	K_i (μM)	Notes
Enzyme A	e.g., Fluorometric	Data	Data	Competitive/Non-competitive
Enzyme B	e.g., Colorimetric	Data	Data	Competitive/Non-competitive
...

Conclusion and Future Directions

3-(1-Pyrrolidinylcarbonyl)phenylboronic acid represents an under-investigated molecule within the broader class of phenylboronic acid derivatives. Its synthesis is feasible through established chemical methodologies. The presence of the pyrrolidinylcarbonyl moiety offers a unique combination of steric and electronic features that may confer novel biological activities, particularly in the realm of enzyme inhibition.

Future research should focus on:

- The development and publication of a robust synthetic route for this compound.
- Systematic screening against a panel of relevant biological targets, such as serine proteases, β -lactamases, and kinases.
- Structure-activity relationship (SAR) studies by modifying the pyrrolidine ring and the position of the substituents on the phenyl ring.
- Evaluation of its pharmacokinetic properties to assess its potential as a drug lead.

This technical guide serves as a starting point for researchers interested in exploring the potential of 3-(1-pyrrolidinylcarbonyl)phenylboronic acid and its analogues in drug discovery and development. The lack of existing data presents a clear opportunity for novel and impactful research in this area.

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